N-[1-(3,4-dimethylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorobenzamide
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Overview
Description
Preparation Methods
The synthetic routes for this compound involve the Suzuki–Miyaura (SM) cross-coupling reaction. SM coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It combines chemically differentiated fragments using palladium as the catalyst. The key steps include oxidative addition and transmetalation. Specifically, transmetalation occurs with formally nucleophilic organic groups transferred from boron to palladium. Boron reagents play a crucial role in this process .
Chemical Reactions Analysis
The compound likely undergoes various reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boron-based compounds (such as boronic acids or boronate esters), palladium catalysts, and other functional group-specific reagents. The major products formed depend on the specific reaction conditions and substituents present.
Scientific Research Applications
The compound finds applications across multiple scientific fields:
Chemistry: It serves as a valuable building block for designing novel molecules.
Biology: Researchers explore its interactions with biological targets, potentially leading to drug discovery.
Medicine: Investigations focus on its pharmacological properties, potential therapeutic effects, and toxicity profiles.
Industry: Its unique structure may have applications in materials science, catalysis, or other industrial processes.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further studies could compare this compound with related structures to highlight its uniqueness.
Properties
Molecular Formula |
C22H16F4N4O4 |
---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C22H16F4N4O4/c1-10-7-8-12(9-11(10)2)30-16-15(18(32)28-20(30)34)21(19(33)27-16,22(24,25)26)29-17(31)13-5-3-4-6-14(13)23/h3-9H,1-2H3,(H,27,33)(H,29,31)(H,28,32,34) |
InChI Key |
ZRXJYFYVSTVGGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NC(=O)C4=CC=CC=C4F)C |
Origin of Product |
United States |
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